4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Description
4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzo[b]thiophene derivatives are often used in research as a starting material for the synthesis of larger, usually bioactive structures .
Mode of Action
It is known that benzo[b]thiophene derivatives can be used in various chemical reactions, including catalytic protodeboronation .
Biochemical Pathways
It is known that benzo[b]thiophene derivatives can be involved in various chemical reactions, including catalytic protodeboronation .
Biochemical Analysis
Biochemical Properties
The compound interacts with STING, a protein that localizes in the endoplasmic reticulum membrane . Upon activation by its agonists, STING triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines . The compound 4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has shown marginal human STING-activating activities .
Cellular Effects
The compound influences cell function by increasing the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING . This leads to the generation of type I interferons and proinflammatory cytokines, priming the innate immune responses .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with the CDN-binding domain of STING protein . Two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction are formed between the compound and the CDN-binding domain of STING protein .
Temporal Effects in Laboratory Settings
The compound has shown to increase the phosphorylation of the downstream signaling molecules of STING, suggesting a potential temporal effect on cellular function .
Subcellular Localization
The compound is known to interact with STING, a protein that localizes in the endoplasmic reticulum membrane
Properties
IUPAC Name |
4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14-11-17(13-20(24)22(14)2)26-16-7-9-23(10-8-16)21(25)19-12-15-5-3-4-6-18(15)27-19/h3-6,11-13,16H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYXUFLJRBCXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.